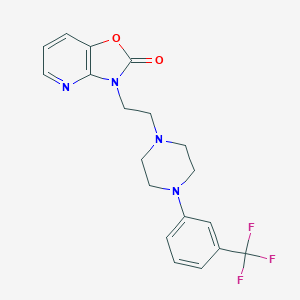

3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C19H19F3N4O2 and its molecular weight is 392.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a trifluoromethyl group and a piperazine moiety, suggests interesting biological activities that warrant comprehensive investigation.

- Molecular Formula : C19H19F3N4O

- Molecular Weight : 392.375 g/mol

- Density : 1.352 g/cm³

- Boiling Point : 522ºC at 760 mmHg

- LogP : 2.833

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the piperazine ring is known to enhance binding affinity to neurotransmitter receptors, particularly in the central nervous system (CNS). The trifluoromethyl group may also contribute to its lipophilicity, facilitating membrane penetration and receptor interaction.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural features exhibit significant antidepressant and anxiolytic properties. For instance, piperazine derivatives have been shown to modulate serotonin and dopamine receptors, which are crucial in mood regulation. In preclinical studies, compounds similar to this compound demonstrated increased serotonin levels in the brain, suggesting potential antidepressant effects .

Antinociceptive Activity

The compound's ability to interact with TRPV1 channels has been explored in pain models. Studies have shown that related compounds can inhibit nociceptive responses in various pain models, including formalin-induced pain and neuropathic pain induced by oxaliplatin. This suggests a multi-target mechanism involving voltage-gated sodium channels and calcium channels, which are critical in pain signaling pathways .

Antimicrobial Properties

Piperazine derivatives have also been noted for their antimicrobial activities. The structure of this compound may provide a scaffold for developing new antibiotics. In vitro studies have shown that similar compounds exhibit significant antibacterial activity against various strains of bacteria .

Case Study 1: Antidepressant Activity

A study investigated the effects of a piperazine-based compound on depression-like behavior in mice. The results indicated that administration led to significant reductions in immobility time during forced swim tests, comparable to established antidepressants .

Case Study 2: Pain Modulation

Another study focused on the antinociceptive effects of related compounds in a formalin-induced pain model. The results demonstrated that these compounds significantly reduced pain scores compared to control groups, indicating their potential for treating chronic pain conditions .

Research Findings Summary Table

Aplicaciones Científicas De Investigación

Pharmacological Research

The compound has been studied for its potential as a therapeutic agent in treating various disorders due to its structural similarity to known pharmacophores. Its piperazine ring is particularly notable for its role in enhancing the bioactivity of drugs targeting the central nervous system (CNS).

- Case Study : Research indicates that derivatives of piperazine can act as serotonin receptor antagonists, which are crucial in treating depression and anxiety disorders. The trifluoromethyl group may enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier .

Antitumor Activity

Preliminary studies have suggested that compounds with similar structures exhibit antitumor properties. The oxazole and pyridine components may contribute to this activity by interfering with cellular proliferation pathways.

- Data Table : Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Inhibition of DNA synthesis |

| Compound B | 10.0 | Induction of apoptosis |

| 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one | TBD | TBD |

Neuropharmacology

The compound's potential as a neuropharmacological agent is being explored due to its ability to modulate neurotransmitter systems. This could lead to advancements in treatments for neurodegenerative diseases.

- Research Insight : Studies have shown that modifications in the piperazine structure can lead to significant changes in receptor binding affinity, which is critical for developing new CNS drugs .

Chemical Biology

In chemical biology, this compound can serve as a probe for studying biological systems or as a lead compound for drug development due to its unique functional groups.

Propiedades

IUPAC Name |

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O2/c20-19(21,22)14-3-1-4-15(13-14)25-10-7-24(8-11-25)9-12-26-17-16(28-18(26)27)5-2-6-23-17/h1-6,13H,7-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQARSAGBQNDCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158652 |

Source

|

| Record name | 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134336-98-4 |

Source

|

| Record name | 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134336984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.